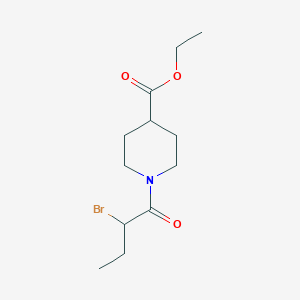

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCARHCJUWJJHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylate with 2-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate serves as an important intermediate in the synthesis of muscarinic acetylcholine receptor antagonists. For instance, it is involved in the preparation of umeclidinium bromide, a medication used for the treatment of chronic obstructive pulmonary disease (COPD) . The compound's ability to undergo further transformations makes it a versatile building block for developing new therapeutic agents.

2. Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. This compound can potentially be modified to enhance its efficacy against cancer cells. Research into similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Synthetic Applications

1. Organic Synthesis

The compound is utilized in various organic synthesis protocols due to its reactive bromine atom, which can participate in nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules .

2. Development of Acaricides

Research has explored the use of ethyl derivatives in developing acaricides, which are substances used to kill ticks and mites. The effectiveness of ethyl-based compounds against different developmental stages of ticks suggests that this compound could be investigated for similar applications .

Data Table: Applications Overview

| Application Area | Details |

|---|---|

| Pharmaceutical Intermediates | Used in synthesizing umeclidinium bromide for COPD treatment |

| Anticancer Research | Potential modifications may enhance anticancer efficacy |

| Organic Synthesis | Serves as a reactive intermediate for introducing functional groups |

| Development of Acaricides | Investigated for efficacy against tick larvae and nymphs |

Case Studies

Case Study 1: Umeclidinium Bromide Synthesis

In a study focusing on the synthesis of umeclidinium bromide, this compound was identified as a key intermediate that significantly improved yield and purity compared to previous methods . The process demonstrated higher efficiency and reduced formation of toxic by-products.

Case Study 2: Anticancer Activity

A series of piperidine derivatives were synthesized from this compound, leading to compounds that exhibited notable cytotoxicity against various cancer cell lines. The modifications aimed at enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by altering the enzyme’s conformation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperidine-4-carboxylate derivatives are widely explored in medicinal chemistry for their bioactivity. Below is a detailed comparison with structurally analogous compounds:

Ethyl 1-(2-Bromoacetyl)piperidine-4-carboxylate

- Structure: Differs by a shorter acyl chain (acetyl vs. butanoyl).

- Molecular Formula: C₁₀H₁₆BrNO₃; Molar Mass: 278.14 g/mol .

- Key Properties: Higher electrophilicity due to the shorter bromoacetyl chain, increasing reactivity in alkylation reactions. Lower lipophilicity (logP ≈ 1.8 vs. ~2.5 for the butanoyl analog), reducing membrane permeability . Biological Relevance: Used as an intermediate in synthesizing enzyme inhibitors targeting Mycobacterium tuberculosis .

Ethyl 1-(2-Chlorobenzyl)piperidine-4-carboxylate (3d)

- Structure : Aromatic 2-chlorobenzyl substituent instead of bromoacyl.

- Molecular Formula: C₁₅H₂₀ClNO₂; Molar Mass: 282.08 g/mol .

- Lower reactivity compared to bromoacyl derivatives, favoring stable interactions in cholinesterase inhibition (IC₅₀ ≈ 1.2 μM for butyrylcholinesterase) . Synthetic Yield: 60.6% via benzylation, lower than bromoacyl analogs (72%) .

Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate

- Structure : Morpholine-pyrimidine heterocycle replaces bromoacyl.

- Molecular Formula : C₁₆H₂₄N₄O₃; Molar Mass : 321.18 g/mol .

- Key Properties :

- Increased hydrogen-bonding capacity (morpholine oxygen and pyrimidine nitrogen), enhancing solubility (logS ≈ -3.2 vs. -4.1 for bromoacyl).

- Biological Activity : Demonstrates potent anti-tubercular activity (MIC = 0.12 μM against Mycobacterium tuberculosis) due to target engagement with decaprenylphosphoryl-β-D-ribose oxidase .

- Retention Time : LCMS Rt = 1.58 min (vs. 2.07 min for bromoacetyl analog), indicating altered polarity .

Ethyl 1-(1-(Isoquinolin-5-yl)ethyl)piperidine-4-carboxylate

- Structure: Bulky isoquinoline substituent introduces steric hindrance.

- Molecular Formula : C₂₁H₂₆N₂O₂; Molar Mass : 338.45 g/mol .

- Key Properties :

Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate

- Structure : Chloropyridazine heterocycle replaces bromoacyl.

- Molecular Formula : C₁₂H₁₆ClN₃O₂; Molar Mass : 269.73 g/mol .

- Key Properties :

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Reactivity : Bromoacyl derivatives exhibit superior electrophilicity for covalent inhibition compared to chlorobenzyl or morpholine analogs .

- Solubility vs. Lipophilicity : Morpholine and pyridazine substituents improve aqueous solubility but reduce cell permeability relative to bromoacyl chains .

- Synthetic Efficiency : Bromoacyl derivatives achieve higher yields (72%) in nucleophilic substitutions than benzylation reactions (60.6%) .

Actividad Biológica

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the available research findings, structure-activity relationships (SAR), and biological evaluations associated with this compound.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a bromobutanoyl group and an ethyl ester. Its chemical formula is with a molecular weight of approximately 286.16 g/mol. The presence of the bromine atom enhances its electrophilic character, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of piperidine can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer types, including leukemia and solid tumors .

- Neuropharmacological Effects : Piperidine derivatives are often explored for their potential as GABA reuptake inhibitors, which can be beneficial in treating neurological disorders such as epilepsy and anxiety .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications on the piperidine ring and the acyl substituents significantly impact biological activity. For instance:

- Substituent Variations : The introduction of halogens (like bromine) or alkyl groups at specific positions on the piperidine ring has been shown to enhance binding affinity to target receptors or enzymes involved in disease processes .

- Functional Groups : The presence of electron-withdrawing groups such as bromine at the 2-position of the butanoyl chain increases lipophilicity and may improve cellular uptake, thus enhancing biological activity .

Case Studies

Several case studies have been documented regarding the biological evaluation of piperidine derivatives:

- Antiproliferative Studies : A study involving various piperidine derivatives demonstrated that compounds with a bromobutanoyl substituent exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent antiproliferative properties .

- Neuropharmacological Screening : In another study focusing on GABA transporters, certain piperidine derivatives showed selective inhibition profiles that could be beneficial for treating CNS disorders. This compound was evaluated alongside other derivatives, showing promising results in modulating GABAergic signaling .

Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiproliferative | <10 | Effective against leukemia cell lines |

| Related Piperidine Derivative | GABA Reuptake Inhibition | 15 | Selective for mGAT3 |

| Other Analogues | Cytotoxicity | >50 | Considered inactive in non-malignant cells |

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via sequential esterification and alkylation steps. For example:

- Route 1 (Acid-Catalyzed Esterification): Reacting 4-piperidinecarboxylic acid with ethanol in the presence of HCl as a catalyst, followed by reaction with ethyl chloroacetate to form intermediate ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. Subsequent bromination steps may introduce the 2-bromobutanoyl moiety .

- Route 2 (Base-Mediated Alkylation): Ethyl isonipecotate (ethyl piperidine-4-carboxylate) is reacted with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Bromination or substitution reactions can then introduce the bromobutanoyl group .

Key Considerations:

- Route 1 favors acid-catalyzed esterification but may require careful removal of HCl to avoid side reactions.

- Route 2 avoids acidic conditions, which may preserve base-sensitive functional groups.

Advanced: How does the choice of base affect the synthesis of intermediates related to this compound?

Methodological Answer:

The base influences reaction efficiency and selectivity:

- Inorganic Bases (e.g., Sodium Carbonate): Used in aqueous or biphasic systems for neutralization (e.g., post-HCl removal in Route 1). However, they may limit solubility of organic intermediates .

- Organic Bases (e.g., Triethylamine): Enhance solubility in non-polar solvents, improve reaction rates in alkylation steps (Route 2), and minimize hydrolysis of sensitive bromo intermediates. Excess base may lead to elimination side reactions .

Data Contradiction Note:

uses Na₂CO₃ for neutralization, while employs organic bases. Researchers must optimize based on substrate stability and solvent compatibility.

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (e.g., Q Exactive Orbitrap) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺ for related derivatives) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substituent positions (e.g., bromobutanoyl vs. piperidine protons).

- Chromatography (HPLC/UPLC): Validates purity (>98% by COA) using buffered mobile phases (e.g., methanol/sodium acetate at pH 4.6) .

Reference: NIST mass spectral data (e.g., CAS 1126-09-6) provides benchmark spectra for ethyl piperidine-4-carboxylate derivatives .

Advanced: What challenges arise in scaling up the synthesis of this compound?

Methodological Answer:

- Purification Complexity: Intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate require column chromatography for isolation, which is less feasible at scale. Alternatives include crystallization or distillation .

- Bromination Control: Introducing the 2-bromobutanoyl group demands precise stoichiometry to avoid over-bromination. Kinetic studies (e.g., in situ monitoring via FTIR) can optimize reaction times .

- Solvent Selection: Tetrahydrofuran (THF) or toluene (used in ) may pose flammability risks at scale; safer alternatives like acetone/water mixtures are explored in patented routes .

Basic: What stability considerations apply to storing this compound?

Methodological Answer:

- Storage Conditions: Keep in sealed, dry containers under inert gas (N₂/Ar) at –20°C. Hydrolysis of the ester or bromo group is minimized in anhydrous environments .

- Decomposition Risks: Exposure to moisture or light may degrade the bromobutanoyl moiety. Stability studies (e.g., accelerated aging at 40°C/75% RH) are recommended for long-term storage .

Advanced: How can coupling agents optimize piperidine derivative synthesis from this compound?

Methodological Answer:

- Amide Coupling: EDCI/HOBt enables efficient conjugation of the piperidine carboxylate with amines (e.g., sulfonamides in ). Pre-activation of the carboxylate as a mixed anhydride improves yield .

- Mechanistic Insight: HOBt suppresses racemization by forming active esters, critical for stereochemical integrity in chiral intermediates .

Example: Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate is synthesized via EDCI/HOBt in dry acetonitrile, achieving >90% yield .

Basic: What role do ethyl piperidine-4-carboxylate derivatives play in medicinal chemistry?

Methodological Answer:

These derivatives serve as intermediates for bioactive molecules:

- Anticholinergics: Used in Umeclidinium bromide (COPD drug) via intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .

- Antispasmodics: Hydroxypethidine derivatives (CAS 468-56-4) incorporate ethyl piperidine-4-carboxylate scaffolds for opioid receptor modulation .

Advanced: How do computational methods aid in structural elucidation of derivatives?

Methodological Answer:

- In Silico Fragmentation: Tools like mzCloud predict MS/MS patterns (e.g., m/z 392.1821 and 272.1593 fragments in ) to corroborate experimental data .

- Docking Studies: Molecular modeling (e.g., ChemSpider’s InChIKey UPCUTDNNXUIBAE) predicts binding modes of derivatives to targets like sulfonamide enzymes .

Reference: ACD/Labs Percepta Platform calculates physicochemical properties (logP, pKa) for solubility optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.